1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the cyclopentane-1-carboxamide moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopentane-1-carboxamide: shares similarities with other heterocyclic compounds such as pyrazoles and thiophenes.
Pyrazole derivatives: Known for their diverse biological activities and synthetic versatility.
Thiophene derivatives: Widely used in materials science for their electronic properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for a wide range of chemical modifications and applications. Its ability to interact with various biological targets makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c24-17-10-8-16(9-11-17)23(12-4-5-13-23)22(28)25-21-19-14-29-15-20(19)26-27(21)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKKCGFARUESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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